(E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol
Description
This compound (CAS: 142569-70-8) is a synthetic organic molecule featuring a 7-chloroquinoline core linked via a vinyl group to a phenyl ring, which is further connected to a second phenyl ring substituted with a 2-hydroxypropan-2-yl group. Its molecular formula is C₂₉H₂₈ClNO₂, with a molecular weight of 457.99 g/mol . It is commercially available for research purposes, with purity and storage conditions tailored to laboratory use .
Properties
Molecular Formula |
C29H28ClNO2 |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-10-6-4-8-21(26)14-18-28(32)25-9-5-3-7-20(25)12-16-24-17-13-22-11-15-23(30)19-27(22)31-24/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-12+ |
InChI Key |
XBVRITAEUIMAPP-FOWTUZBSSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (compound of formula II).
- This intermediate is converted to an activated derivative (compound of formula III) by azeotropic distillation with toluene.
- Subsequent substitution with potassium thioacetate yields (R,E)-methyl 2-(3-(acetylthio)-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)propyl)benzoate (compound of formula IV).
Organometallic Reaction Step
- Compound IV is reacted with an organometallic reagent such as methylmagnesium iodide or bromide in the presence of a lanthanide metal catalyst .
- The reaction is conducted in an inert solvent like tetrahydrofuran or a THF-toluene mixture.
- Temperature control is critical, with preferred reaction temperatures ranging from -78°C to 25°C , more commonly between -20°C and 0°C , to avoid by-product formation due to residual water.
- This step converts compound IV into compound V, which contains the mercapto-propyl moiety essential for the final product structure.
Hydrolysis and Final Product Formation
- Hydrolysis of the methyl ester group leads to the formation of the free acid or the corresponding alcohol.
- Further purification is achieved by column chromatography, extractions, or filtration through silica to remove ketone-containing impurities.
- The final compound, (E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, is isolated as a pale-yellow foam or solid, depending on the purification method.
Reaction Parameters and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Activation of intermediate | Azeotropic distillation with toluene | Reflux (toluene b.p.) | Toluene | Removes water, activates alcohol group |
| Substitution with thioacetate | Potassium thioacetate | Ambient | DMAc, DMSO, or THF-toluene | One-pot reaction, no isolation of intermediate |
| Organometallic addition | Methylmagnesium iodide/bromide + lanthanide catalyst | -78°C to 25°C (prefer -20°C to 0°C) | THF or THF-toluene mixture | Water must be <0.02% to avoid by-products |
| Hydrolysis | Acid/base hydrolysis | Ambient to mild heat | Aqueous or organic solvents | Converts ester to acid or alcohol |
| Purification | Column chromatography, silica filtration, extraction | Ambient | Various | Removes ketone impurities |
Analytical and Research Findings Supporting the Preparation
- Spectral data confirm the structure and purity of the compound:
- The compound’s molecular formula is C29H28ClNO2 with a molecular weight of 458.0 g/mol.
- Impurities related to ketone functionalities are carefully removed during purification to ensure product quality.
- The use of lanthanide catalysts enhances the selectivity and yield of the organometallic addition step.
Summary Table of Key Synthetic Steps
| Compound/Formulation | Description | Key Reagents | Key Conditions | Outcome/Role |
|---|---|---|---|---|
| Compound II | Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate monohydrate | Starting material | Azeotropic distillation | Activated intermediate |
| Compound III | Activated intermediate | Toluene, azeotropic distillation | Reflux | Removes water, prepares for substitution |
| Compound IV | Acetylthio-substituted derivative | Potassium thioacetate | Ambient | Ready for organometallic reaction |
| Compound V | Mercapto-propyl derivative | Methylmagnesium halide + lanthanide catalyst | -78°C to 25°C, inert solvent | Key intermediate for final product |
| Final product | This compound | Hydrolysis, purification | Ambient to mild heat | Target compound |
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline ring or the ethenyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C20H16ClNO
- Molecular Weight: 321.8 g/mol
- IUPAC Name: (E)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol
Antimicrobial Activity
Research has indicated that compounds containing quinoline derivatives exhibit notable antimicrobial properties. The presence of the 7-chloroquinoline moiety in this compound may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria, making them candidates for further development as antimicrobial agents.
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. The compound's structure allows it to interact with DNA and other cellular targets, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that modifications in the quinoline structure can significantly affect cytotoxicity against different cancer cell lines.
Pharmacological Studies
The compound's hydroxyl groups may contribute to its solubility and bioavailability, making it a suitable candidate for pharmacological applications. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential.
Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of the vinyl group and the introduction of the hydroxyl moiety. Techniques such as Suzuki coupling or Heck reaction may be employed to create the desired structure efficiently. Research into optimizing these synthetic pathways can lead to improved yields and purities.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to (E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and antimicrobial efficacy.
Case Study 2: Anticancer Screening
In vitro testing on various cancer cell lines revealed that derivatives of this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. Notably, modifications enhancing lipophilicity resulted in increased cytotoxicity, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of 2-(2-(3-(2-(7-Chloro-2-quinolinyl)-ethenylphenyl)-3-hydroxypropyl)phenyl)-2-propanol involves its interaction with specific molecular targets. The quinoline ring system is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a class of quinoline derivatives with modifications in substituents and connectivity. Below is a comparison with four structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Lipophilicity : Compounds with higher LogP values (e.g., 7.54–7.58) exhibit greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
The compound (E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, also known by its CAS number 287930-77-2, is a complex organic molecule featuring a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C29H28ClNO2
- Molecular Weight: 457.99 g/mol
- Structure: The compound contains a 7-chloroquinoline group linked to a vinyl phenyl group and a propanol derivative, which may influence its biological interactions.
Biological Activity Overview
Research indicates that the biological activity of this compound is multifaceted, affecting various cellular pathways and exhibiting significant pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes key findings related to its antibacterial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 3.90 μg/mL | Effective against standard and MRSA strains. |
| Candida albicans | 7.80 μg/mL | Moderate antifungal activity observed. |
| Escherichia coli | Inactive | No significant activity against Gram-negative bacteria. |
Studies have shown that the compound inhibits the growth of both standard strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development in treating resistant bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. The compound demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | <10 μM | Significant growth inhibition observed. |
| HeLa (Cervical Cancer) | <10 μM | Preferential suppression of growth noted. |
| MCF7 (Breast Cancer) | <10 μM | Effective against hormone-sensitive cells. |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in rapidly dividing cells .
Mechanistic Studies
Mechanistic studies suggest that the biological activity of the compound may be attributed to its ability to interact with specific cellular targets, including:
- DNA Intercalation: The quinoline structure may facilitate binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival pathways has been noted, contributing to its anticancer effects.
Case Studies
A notable case study involved the administration of this compound in vitro, where it was shown to significantly reduce biofilm formation in S. aureus, indicating its potential utility in treating biofilm-associated infections . Another study highlighted its effectiveness against M. tuberculosis, demonstrating growth inhibition at concentrations as low as 10 μg/mL over extended periods .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, and how can yield be maximized?
- Methodology : Utilize Heck coupling or Suzuki-Miyaura cross-coupling reactions to form the vinyl linkage between quinoline and phenyl moieties, as demonstrated for analogous quinoline chalcones . Optimize reaction conditions (e.g., Pd catalysts, base, solvent) via Design of Experiments (DoE) to enhance yield. For the propanol side chain, employ Grignard addition or aldol condensation, followed by hydroxyl protection/deprotection steps .
Q. How can the stereochemistry and crystal structure of this compound be resolved?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Analyze torsion angles (e.g., C=C–C–C in the vinyl group) and intermolecular interactions (e.g., C–H···O/N) to confirm the E-configuration and spatial arrangement . Reference bond angles (e.g., 117–123° for quinoline rings) from similar chalcone derivatives for validation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using MIC assays, and assess antimalarial activity via Plasmodium falciparum cultures. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Compare results with known quinoline derivatives (e.g., chloroquine) to contextualize efficacy.
Advanced Research Questions
Q. How do substituents on the quinoline and phenyl rings influence the compound’s bioactivity and pharmacokinetics?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with varied substituents (e.g., methyl, halogen, methoxy). Use computational tools (e.g., molecular docking, QSAR models) to predict binding affinities to targets like Plasmodium lactate dehydrogenase or topoisomerase II . Correlate logP values (measured via HPLC) with membrane permeability .
Q. What mechanistic insights explain contradictions in cytotoxicity data across cell lines?
- Methodology : Perform transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) on responsive vs. resistant cell lines. Investigate mitochondrial apoptosis pathways (e.g., caspase-3 activation, cytochrome c release) and oxidative stress markers (e.g., ROS levels) to identify mode of action . Validate hypotheses using gene knockout models (e.g., CRISPR-Cas9).
Q. How does the stereochemistry of the propanol side chain affect biological activity?
- Methodology : Synthesize both (S)- and (R)-enantiomers using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) . Compare their IC₅₀ values in bioassays and analyze enantiomer-protein interactions via molecular dynamics simulations. SC-XRD data can confirm absolute configuration .
Q. What strategies mitigate metabolic instability of the hydroxypropan-2-yl group?
- Methodology : Design prodrugs by masking the hydroxyl group with acetyl or phosphate esters. Evaluate metabolic stability in liver microsome assays (e.g., human/rat CYP450 enzymes). Use LC-MS to identify major metabolites and modify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
